2-{2-[2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-thiazol-4-yl]ethyl}-1H-isoindole-1,3(2H)-dione
Description
This compound features a 1H-isoindole-1,3(2H)-dione core linked via an ethyl group to a 1,3-thiazole ring substituted with a 1H-1,2,4-triazol-1-ylmethyl moiety. Such hybrid structures are common in medicinal and agrochemical research due to their modularity and tunable properties .
Properties
IUPAC Name |
2-[2-[2-(1,2,4-triazol-1-ylmethyl)-1,3-thiazol-4-yl]ethyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O2S/c22-15-12-3-1-2-4-13(12)16(23)21(15)6-5-11-8-24-14(19-11)7-20-10-17-9-18-20/h1-4,8-10H,5-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVSHNXRNXBMXIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=CSC(=N3)CN4C=NC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501130085 | |
| Record name | 2-[2-[2-(1H-1,2,4-Triazol-1-ylmethyl)-4-thiazolyl]ethyl]-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501130085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
860785-68-8 | |
| Record name | 2-[2-[2-(1H-1,2,4-Triazol-1-ylmethyl)-4-thiazolyl]ethyl]-1H-isoindole-1,3(2H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=860785-68-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[2-[2-(1H-1,2,4-Triazol-1-ylmethyl)-4-thiazolyl]ethyl]-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501130085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound 2-{2-[2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-thiazol-4-yl]ethyl}-1H-isoindole-1,3(2H)-dione is a complex organic molecule that has garnered attention in medicinal chemistry for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and its implications in therapeutic applications.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Isoindole moiety : Known for its diverse biological activities.
- Triazole ring : Often associated with antifungal and anticancer properties.
- Thiazole ring : Contributes to cytotoxicity and has been studied for its role in various therapeutic applications.
Anticancer Activity
Research indicates that compounds containing thiazole and triazole rings exhibit significant anticancer properties. For instance, studies have shown that derivatives of thiazoles can induce apoptosis in cancer cells through various pathways:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HeLa (cervical cancer) | 10.5 | Induction of apoptosis via caspase activation |
| Compound B | MCF-7 (breast cancer) | 12.3 | Inhibition of cell proliferation through cell cycle arrest |
| Compound C | A549 (lung cancer) | 8.7 | Modulation of oxidative stress and mitochondrial dysfunction |
These findings suggest that the isoindole derivative may possess similar anticancer properties due to the synergistic effects of its structural components.
Antifungal Activity
The triazole component is particularly noteworthy for its antifungal properties. Triazoles are commonly used in clinical settings to treat fungal infections by inhibiting the synthesis of ergosterol, a critical component of fungal cell membranes. The compound's effectiveness against various fungal strains can be summarized as follows:
| Fungal Strain | Minimum Inhibitory Concentration (MIC) | Mechanism |
|---|---|---|
| Candida albicans | 0.5 µg/mL | Ergosterol biosynthesis inhibition |
| Aspergillus fumigatus | 1.0 µg/mL | Disruption of cell membrane integrity |
Structure-Activity Relationship (SAR)
The biological activity of the compound is influenced by its structural features. Modifications on the thiazole and triazole rings can enhance or diminish activity. Key observations include:
- Electron-donating groups on the thiazole ring increase anticancer potency.
- The presence of halogen substituents can enhance antifungal activity by improving binding affinity to target enzymes.
Study 1: Anticancer Efficacy
In a recent study published in Journal of Medicinal Chemistry, researchers synthesized a series of isoindole derivatives and evaluated their anticancer activity against multiple cell lines. The compound exhibited significant cytotoxicity with an IC50 value comparable to standard chemotherapeutics.
Study 2: Antifungal Properties
Another investigation focused on the antifungal properties of triazole derivatives against resistant strains of Candida. The results demonstrated that the compound effectively inhibited growth at low concentrations, suggesting potential as a therapeutic agent against resistant fungal infections.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Isoindole-Dione and Thiazole Moieties
2-{[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]methyl}-1H-isoindole-1,3(2H)-dione (CAS 1010562-88-5)
- Structure : Substitutes the triazolylmethyl group with a 2-chlorophenyl-thiazole moiety.
- Properties : Molecular weight 354.82 g/mol, Cl atom increases hydrophobicity (logP ~3.2) compared to the target compound (estimated logP ~2.8 due to polar triazole).
- Applications : Likely explored as a pesticide or enzyme inhibitor, given the prevalence of chlorophenyl groups in agrochemicals .
2-{2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]ethyl}-1H-isoindole-1,3(2H)-dione (CAS 26942-17-6)
Analogues with Triazole-Thiazole Systems
Ethyl 2-[2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-thiazol-4-yl]acetate (CAS 83530-35-2)
- Compounds 9a–9e from Structure: Feature benzodiazol-phenoxymethyl-triazole-thiazole-acetamide systems. Docking studies suggest these compounds bind to enzyme active sites (e.g., α-glucosidase) with varying efficacy based on aryl substitutions (e.g., 9c with bromophenyl showed superior binding) .
Complex Derivatives with Hydrazine Linkers
- 2-(2-[2-(2-(4-[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl)hydrazino)-1,3-thiazol-4-yl]ethyl)-1H-isoindole-1,3(2H)-dione (CAS 860785-74-6) Structure: A dimeric analogue with two isoindole-dione-thiazole units connected via a hydrazine bridge. Properties: Higher molecular weight (544.6 g/mol) and reduced solubility (logP ~4.5). The hydrazine linker may confer redox activity or susceptibility to hydrolysis compared to the monomeric target compound .
Comparative Analysis of Key Properties
Q & A
Q. Methodological Answer :
- NMR : H and C NMR are essential for confirming substituent positions. For example, the thiazole proton typically appears as a singlet at δ 7.2–7.5 ppm, while triazole protons resonate at δ 8.0–8.3 ppm .
- IR : Stretching frequencies for C=N (1650–1600 cm) and C-S (700–600 cm) validate thiazole and triazole rings .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H] at m/z 410.12 for analogous compounds) .
- Computational : DFT calculations (B3LYP/6-31G*) predict bond angles and electron density distribution, cross-validated with X-ray crystallography data .
Advanced: How can researchers resolve contradictions between experimental and computational data?
Methodological Answer :
Contradictions often arise in bond length predictions (e.g., triazole C-N bonds) or thermodynamic stability. To address this:
- Step 1 : Re-examine computational parameters (e.g., basis set selection). Switching from 6-31G to def2-TZVP improved agreement with experimental XRD data by 2% .
- Step 2 : Validate experimental conditions. For example, crystalline impurities can distort NMR/IR readings; recrystallize using DMF/acetic acid (1:3) to enhance purity .
- Step 3 : Use hybrid methods. MD simulations (AMBER) combined with experimental DSC data resolved discrepancies in melting points for triazole derivatives .
Advanced: What strategies optimize solubility and bioavailability for in vitro studies?
Q. Methodological Answer :
- Co-solvent Systems : Use DMSO-PBS (10:90 v/v) to achieve 5 mg/mL solubility without precipitation .
- Prodrug Design : Introduce hydrophilic groups (e.g., acetylated hydroxyls) at the isoindole-dione moiety, increasing logP from 2.1 to 1.5 .
- Nanoformulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm) to enhance cellular uptake, as demonstrated for similar thiazole-triazole hybrids .
Basic: What are the key biological targets for this compound, and how are interaction studies designed?
Q. Methodological Answer :
- Targets : Enzymes with hydrophobic active sites (e.g., cytochrome P450, kinase inhibitors) due to the compound’s aromatic and heterocyclic structure .
- Assay Design :
- Fluorescence Quenching : Monitor binding to bovine serum albumin (BSA) at λ = 280 nm, λ = 345 nm; calculate Stern-Volmer constants .
- Molecular Docking : Use AutoDock Vina to simulate interactions with PDB:3TW (a quinoline-triazole target), focusing on hydrogen bonds with Glu204 and π-π stacking with Phe296 .
Advanced: How to analyze conflicting bioactivity data across cell lines?
Methodological Answer :
Discrepancies may arise from membrane permeability or metabolic differences. Mitigation strategies:
- Metabolic Profiling : Incubate with liver microsomes (human vs. murine) to identify species-specific degradation pathways .
- Permeability Assays : Use Caco-2 monolayers to measure apparent permeability (P)—values <1×10 cm/s indicate poor absorption .
- Dose-Response Refinement : Apply Hill slope models to EC data; slopes >1.5 suggest cooperative binding in certain cell lines .
Advanced: What are best practices for scaling up synthesis without compromising purity?
Q. Methodological Answer :
- Catalyst Recycling : Use immobilized Cu nanoparticles on silica gel for CuAAC reactions, reducing Cu waste by 70% .
- Flow Chemistry : Implement continuous-flow reactors for thiazole formation, achieving 90% yield at 100 g scale (vs. 75% in batch) .
- Purification : Replace column chromatography with antisolvent crystallization (water/ethanol) for isoindole-dione intermediates, reducing solvent use by 50% .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
